Melting Point Depression Versus Non-Fluorinated N-Butenyl Analog
The introduction of a 5-fluoro substituent significantly lowers the melting point relative to the non-fluorinated parent. The target compound exhibits a melting point range of 34–38°C , whereas N-(3-buten-1-yl)phthalimide melts at 52°C . This 14–18°C reduction indicates disrupted crystal packing, which often correlates with higher solubility and improved processability in solution-phase chemistry.
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 34–38°C |
| Comparator Or Baseline | N-(3-Buten-1-yl)phthalimide: 52°C |
| Quantified Difference | 14–18°C lower |
| Conditions | Differential scanning calorimetry or capillary melting point apparatus; target data from supplier specification |
Why This Matters
A lower melting point suggests a lower energy crystal lattice, which can translate into faster dissolution rates, easier handling, and potential cost savings in large-scale solution-based synthetic processes.
